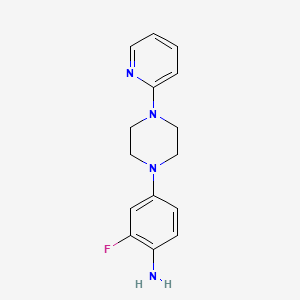
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline
Overview
Description
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Chemical Reactions Analysis
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions are protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other piperazine derivatives. In biology and medicine, piperazine derivatives are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs are used to treat various conditions, including cardiovascular diseases, psychiatric disorders, and viral infections. In the industry, this compound is used in the production of agrochemicals and dyestuffs .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to modulate the activity of neurotransmitters in the brain, which can affect mood, cognition, and behavior. They may also interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline can be compared with other similar compounds such as 4-(1-piperazinyl)aniline and 2-fluoro-4-(piperazin-1-yl)aniline . These compounds share similar chemical structures and properties but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H17FN4 |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C15H17FN4/c16-13-11-12(4-5-14(13)17)19-7-9-20(10-8-19)15-3-1-2-6-18-15/h1-6,11H,7-10,17H2 |
InChI Key |
BGGHFKAJMSCMLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)N)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
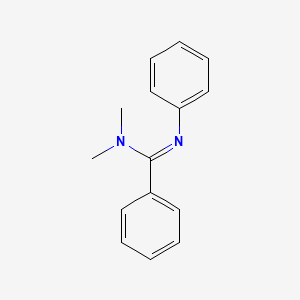
![Propanoic acid, 2-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B8460695.png)


![2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8460708.png)
![8-methoxy-2-methyl-4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B8460709.png)
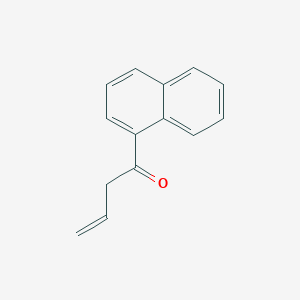
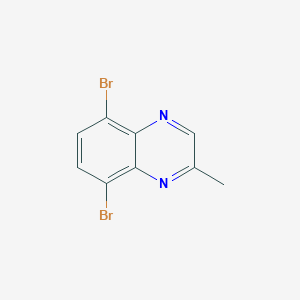

![1-Piperazinecarboxylic acid,4-(1h-pyrrolo[3,2-c]pyridin-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8460739.png)
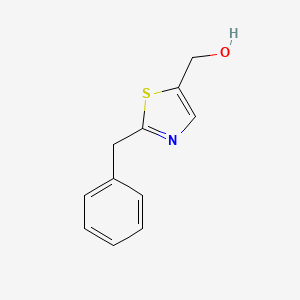
![6-Chloro-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B8460768.png)
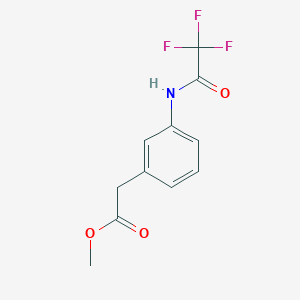
-](/img/structure/B8460790.png)
